molecular formula C9H11NO B3181002 Chroman-7-amine CAS No. 50386-68-0

Chroman-7-amine

Cat. No.: B3181002
CAS No.: 50386-68-0
M. Wt: 149.19 g/mol
InChI Key: SPTKRFYLJBPEBL-UHFFFAOYSA-N
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Description

Chroman-7-amine (CAS 50386-68-0) is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . It is professionally supplied as a high-purity building block for synthetic and medicinal chemistry applications . This compound serves as an important intermediate in the synthesis and development of novel active pharmaceutical ingredients (APIs) . This compound belongs to the chromane chemical family, a privileged scaffold in drug discovery known for its presence in a diverse array of biologically active molecules . Researchers value this scaffold for its potential in designing compounds for various therapeutic areas . The compound should be stored in a cool, dark place, sealed in dry conditions at 2-8°C . This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-chromen-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6H,1-2,5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTKRFYLJBPEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)N)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Chroman 7 Amine and Its Analogues

Strategies for the Construction of the Chroman Core

The formation of the chroman ring system can be accomplished through a variety of synthetic transformations. These methods often involve the formation of a key carbon-carbon or carbon-oxygen bond to complete the heterocyclic ring. The choice of strategy is often dictated by the desired substitution pattern on the chroman ring and the availability of starting materials.

Intramolecular Friedel-Crafts Cyclization Approaches

Intramolecular Friedel-Crafts cyclization is a powerful method for the formation of cyclic compounds, including the chroman ring system. This reaction typically involves the cyclization of a suitably substituted aromatic compound bearing a tethered electrophilic group, which undergoes an intramolecular electrophilic aromatic substitution to form the chroman core. For the synthesis of 7-substituted chromans, a common starting material is a substituted phenol.

One approach involves the acylation of a phenol, such as resorcinol, with a reagent like 3-chloropropionic acid in the presence of a strong acid catalyst. This results in the formation of a dihydroxypropiophenone intermediate, which can then undergo cyclization to form a 7-hydroxychroman-4-one researchgate.net. The 7-hydroxyl group can then be converted to an amino group in subsequent synthetic steps.

Starting MaterialReagentsProductYield (%)Reference
Resorcinol3-chloropropionic acid, trifluoromethane sulfonic acid2',4'-dihydroxy-3-chloropropiophenone- researchgate.net
2',4'-dihydroxy-3-chloropropiophenone2 M NaOH7-hydroxychroman-4-one- researchgate.net

Intermolecular Conjugate Additions to Unsaturated Carbonyl Systems

Intermolecular conjugate addition, often referred to as a Michael addition, is a widely used method for the formation of carbon-carbon bonds. In the context of chroman synthesis, this reaction can be employed to construct the carbon skeleton of the chroman ring. This approach typically involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.

For instance, the reaction of a phenol with an α,β-unsaturated aldehyde or ketone can lead to the formation of a chroman derivative. The nucleophilic oxygen of the phenol can add to the β-position of the unsaturated system, followed by an intramolecular cyclization to form the chroman ring. While specific examples leading directly to 7-amino or 7-hydroxychroman via this method are not prevalent in the provided search results, this strategy remains a viable approach for the synthesis of substituted chromans. The synthesis of warfarin analogs through the conjugate addition of 4-hydroxycoumarin to vinyl-substituted N-heterocycles demonstrates the utility of Michael additions in constructing related heterocyclic systems nih.gov.

C-H Functionalization Routes

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis. This approach allows for the direct conversion of a C-H bond into a C-C or C-heteroatom bond, avoiding the need for pre-functionalized starting materials. In the synthesis of chroman derivatives, C-H functionalization can be used to introduce substituents at specific positions on the aromatic ring.

Transition metal-catalyzed C-H activation is a common strategy. For example, the C-5 position of chromones can be functionalized through chelation-assisted metal-catalyzed reactions nih.gov. While direct C-7 functionalization of an unsubstituted chroman to introduce an amino group is challenging, this methodology can be applied to appropriately substituted chroman precursors. The development of site-selective C-H functionalization methods for chromones and coumarins is an active area of research and holds promise for the synthesis of a wide range of derivatives researchgate.net.

Cyclization of 2-Allylphenol Derivatives

The cyclization of 2-allylphenol derivatives is a common and effective method for the synthesis of the chroman ring system. This transformation can be achieved under various conditions, often involving an acid catalyst or a transition metal catalyst. The reaction proceeds through the electrophilic attack of the double bond of the allyl group onto the aromatic ring, followed by cyclization.

While specific examples for the synthesis of Chroman-7-amine using this method were not found in the provided search results, the general strategy is well-established for the synthesis of various substituted chromans. The substitution pattern on the starting 2-allylphenol will determine the substitution pattern on the resulting chroman.

Palladium-Catalyzed Domino Reactions

Palladium-catalyzed domino reactions have become a powerful tool for the efficient construction of complex molecules from simple starting materials in a single operation. These reactions often involve a cascade of several transformations, such as C-H activation, C-N bond formation, and cyclization, all catalyzed by a palladium complex.

For the synthesis of 7-amino substituted chromans, a potential strategy involves the palladium-catalyzed amination of a 7-halochroman. The Buchwald-Hartwig amination is a well-established method for the formation of C-N bonds and has been applied to the synthesis of various amino-substituted heterocyclic compounds beilstein-journals.orgnih.gov. While a direct application to this compound was not explicitly detailed in the search results, this methodology is highly relevant for the introduction of the amino group at the 7-position of a pre-formed chroman ring.

SubstrateAmineCatalyst/LigandBaseProductYield (%)Reference
N-substituted 4-bromo-7-azaindoleAmides, Amines, Amino acid estersPd(OAc)2/XantphosCs2CO3N-substituted 4-amino-7-azaindole- beilstein-journals.org
Halo-7-azaindolesPrimary and secondary aminesRuPhos Pd G2LiHDMSAmino-7-azaindoles- researchgate.net

Knoevenagel Condensation and Michael Addition Sequences

The Knoevenagel condensation is a versatile reaction for the formation of carbon-carbon double bonds, typically involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a base. This reaction can be followed by a Michael addition to construct the chroman ring in a tandem or sequential manner.

A common strategy for the synthesis of substituted chromans involves the Knoevenagel condensation of a salicylaldehyde derivative with a malonate ester or a similar active methylene compound. The resulting α,β-unsaturated intermediate can then undergo an intramolecular Michael addition of the phenolic hydroxyl group to form the chroman ring. To synthesize a 7-substituted chroman, one would start with a 4-substituted salicylaldehyde. For example, the synthesis of 7-hydroxy-4-methylcoumarin can be achieved via the Pechmann reaction, which involves the condensation of resorcinol with ethyl acetoacetate slideshare.networdpress.com. Subsequent reduction of the coumarin (B35378) can yield the corresponding chroman. Similarly, starting with 3-aminophenol could potentially lead to a 7-aminochroman derivative.

The synthesis of nitro-substituted coumarins has also been reported, which can serve as precursors to aminocoumarins and, subsequently, aminochromans upon reduction scispace.com.

Reactant 1Reactant 2Catalyst/ConditionsProductReference
ResorcinolEthyl acetoacetateConc. H2SO47-hydroxy-4-methyl coumarin slideshare.networdpress.comyoutube.com
7-hydroxy-4-methyl coumarinConc. HNO3, Conc. H2SO4-7-hydroxy-4-methyl-6/8-nitro coumarin scispace.com

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecular structures from simple precursors in a single synthetic operation. amazonaws.com For the synthesis of 7-amino chroman analogues, this strategy has been successfully employed.

A notable example is the oxidant-free, three-component synthesis of 7-amino-6H-benzo[c]chromen-6-ones. This reaction proceeds by combining primary amines, β-ketoesters, and 2-hydroxychalcones. organic-chemistry.org The process is catalyzed by Scandium(III) triflate (Sc(OTf)₃) under green conditions. organic-chemistry.org The reaction mechanism involves the initial formation of a β-enaminone, followed by a sequence of Michael addition, intramolecular cyclization, dehydration, lactonization, and aromatization to yield the final product. organic-chemistry.org Various catalysts were screened, with Sc(OTf)₃ providing the best yields. organic-chemistry.org

Another MCR approach utilizes caffeine as a green and biodegradable catalyst for the synthesis of 2-amino-3-cyano-7-hydroxy-4-substituted-4H-chromene derivatives. This reaction involves the condensation of aromatic aldehydes, malononitrile, and resorcinol in an aqueous ethanol medium. nih.gov The use of caffeine as a catalyst is advantageous due to its low cost, non-toxicity, and reusability. nih.gov

Table 1: One-Pot Multicomponent Reactions for Chroman Analogues
Product TypeReactantsCatalystConditionsYieldReference
7-amino-6H-benzo[c]chromen-6-onesPrimary amines, β-ketoesters, 2-hydroxychalconesSc(OTf)₃Ethanol, RefluxUp to 78% organic-chemistry.org
2-amino-3-cyano-7-hydroxy-4H-chromenesAryl aldehydes, Resorcinol, MalononitrileCaffeineEtOH-H₂O (1:1), RefluxGood to Excellent nih.gov

Targeted Introduction of the Amine Functionality at the C-7 Position

These strategies focus on installing the amine group at the C-7 position of a pre-formed chroman or related heterocyclic ring system.

The conversion of a C-7 hydroxyl group to an amine is a direct and valuable transformation. For the closely related coumarin system, N-substituted 7-aminocoumarins can be synthesized from readily available 7-hydroxycoumarins. bldpharm.com One such method involves an amide Smiles rearrangement. The process begins with the alkylation of a 7-hydroxycoumarin with an α-bromoacetamide, followed by a tandem O → N Smiles rearrangement and amide hydrolysis. bldpharm.comachemblock.com This transition-metal-free method proceeds under mild conditions and offers a convenient route to various N-alkyl and N-aryl 7-aminocoumarin products. bldpharm.com

The use of aminoethyl chlorides for the direct construction of the this compound scaffold is not a prominently documented method in the reviewed scientific literature. While methods exist for the synthesis of 2-chloro-N-alkylamines and their subsequent use in the aminochlorination of alkenes, their specific application to form the C-7 amino linkage on a chroman ring via direct reaction is not well-established. organic-chemistry.org

Cyclocondensation reactions provide a powerful tool for building heterocyclic rings. In a relevant synthesis, aminonaphthochromenones were prepared starting from 2-[(2-hydroxyphenyl)ethynyl]benzonitriles and Reformatsky reagents. This method constructs both the B and C rings of the chromenone system, simultaneously installing the amino functionality. Although this example yields a more complex system, the core strategy of utilizing a nitrile-containing precursor to generate an amino-substituted chromene derivative is a key takeaway.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction is highly effective for synthesizing aryl amines from aryl halides or triflates. Its application has been demonstrated in the synthesis of 7-aminocoumarin from 7-hydroxycoumarin. The key steps involve the conversion of the 7-hydroxyl group to a triflate (a better leaving group), followed by the Pd-catalyzed coupling with an amine or an ammonia equivalent. Benzophenone imine is often used as an ammonia surrogate, which is later hydrolyzed to reveal the primary amine. The catalyst system typically consists of a palladium source, such as Pd(OAc)₂, and a phosphine ligand like BINAP.

Table 2: Buchwald-Hartwig Amination for 7-Aminocoumarin Synthesis
SubstrateAmine SourceCatalyst SystemBaseConditionsYieldReference
7-(triflyloxy)coumarinBenzophenone iminePd(OAc)₂, BINAPCs₂CO₃THF, Reflux70% (coupling), 76% (hydrolysis)

Enantioselective Synthesis of this compound and Chiral Analogues

The development of enantioselective methods is crucial for accessing chiral chroman derivatives, which are important in medicinal chemistry. Asymmetric synthesis strategies aim to control the stereochemistry during the formation of the chroman ring.

One approach involves the asymmetric intramolecular indium-mediated cyclization, which can deliver chromanes with excellent diastereoselectivity (dr >99:1). This method is effective for substrates with both electron-donating and electron-withdrawing groups. The use of chiral auxiliaries offers another viable route for the synthesis of chiral amines.

Catalytic, enantioselective methods are also prominent. For instance, the carbosulfenylation of alkenes can be used to construct 3,4-disubstituted chromans. This reaction proceeds through enantioenriched thiiranium ions generated from the activation of an electrophilic sulfenylating agent by a chiral Lewis base catalyst, affording products in high yields and excellent enantioselectivities. Furthermore, transition metal-catalyzed asymmetric hydrogenation of unsaturated precursors like enamides or cyclic imines is a powerful tool for producing chiral amines with high enantiomeric excess. While not demonstrated specifically for this compound, these established enantioselective methods for the chroman core are directly applicable to the synthesis of its chiral analogues.

Table of Compounds

Table 3: Chemical Compounds Mentioned
Compound Name
This compound
7-amino-6H-benzo[c]chromen-6-one
2-amino-3-cyano-7-hydroxy-4-substituted-4H-chromene
Scandium(III) triflate (Sc(OTf)₃)
2-hydroxychalcone
β-ketoester
Caffeine
Resorcinol
Malononitrile
7-hydroxycoumarin
α-bromoacetamide
2-[(2-hydroxyphenyl)ethynyl]benzonitrile
Palladium(II) acetate (Pd(OAc)₂)
BINAP
Benzophenone imine

Asymmetric Carbosulfenylation Strategies

A notable strategy for the enantioselective synthesis of chroman derivatives involves the catalytic, enantioselective carbosulfenylation of alkenes. This method allows for the construction of 3,4-disubstituted chromans with high levels of stereocontrol. The reaction proceeds through the activation of an electrophilic sulfenylating agent by a Lewis base catalyst, leading to the formation of an enantioenriched and configurationally stable thiiranium ion. The subsequent intramolecular attack by a phenolic hydroxyl group furnishes the chroman ring.

This transformation has been shown to be effective for a variety of substrates, affording the desired chroman products in moderate to high yields and with excellent enantioselectivities. nih.gov The versatility of this method is demonstrated by its compatibility with a range of functional groups on the alkene substrate, including those with different electronic properties. For instance, substrates with electron-donating groups, such as 4-methyl and 4-methoxy substituents, provide the corresponding chroman products in good yields and high enantiomeric ratios. nih.gov Similarly, substrates bearing halogen substituents also react efficiently, yielding products with very high enantiomeric ratios. nih.gov

While the direct application of this methodology to a substrate that would yield this compound has not been explicitly reported, the presence of an acetanilide functional group on a successful substrate highlights the potential for this strategy to be adapted for the synthesis of aminated chroman derivatives. nih.gov The acetanilide group can serve as a precursor to the amine functionality.

Table 1: Asymmetric Carbosulfenylation for the Synthesis of 3,4-Disubstituted Chromans (Data sourced from literature on analogous chroman syntheses)

Substrate SubstituentProductYield (%)Enantiomeric Ratio (er)
4-Methyl3b6097:3
4-Methoxy3c5797:3
4-Bromo3e63>99:1
4-Chloro3f65>99:1
3-Trifluoromethyl3g3596.5:3.5
4-Ester3h7398.0:2.0
4-Acetanilide3i3692.9:7.1

Chiral Catalyst-Mediated Approaches

The asymmetric synthesis of chiral chromans has been extensively explored using a variety of chiral catalysts, including both organocatalysts and metal complexes. These approaches often employ domino or cascade reactions to construct the chroman skeleton with multiple stereocenters in a single synthetic operation.

Organocatalytic methods have proven to be particularly effective. For example, a squaramide-catalyzed domino oxa-Michael-nitro-Michael reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins has been developed for the synthesis of polysubstituted chiral chromans. This reaction proceeds with excellent enantioselectivities (up to 99% ee) and diastereoselectivities (up to >20:1 dr), affording the products in moderate to good yields (up to 82%). researchgate.net The utility of this method is further demonstrated by its applicability to a range of substituted nitroolefins, including those with electron-withdrawing groups. researchgate.net

Another powerful organocatalytic approach involves a domino Michael–hemiacetalization reaction. Thiourea-based catalysts have been successfully employed in the reaction of 2-(nitrovinyl)phenols with cyclic dicarbonyl compounds to produce polyfunctionalized chroman derivatives. This one-pot sequence, followed by dehydration, yields chromenes and related structures in good to excellent yields (56-91%) and with very high diastereo- (88–99% de) and enantioselectivities (83–99% ee).

In addition to small molecule organocatalysts, chiral-at-metal rhodium complexes have been utilized in the asymmetric [4 + 2] cyclization of α,β-unsaturated 2-acyl imidazoles with ortho-hydroxyphenyl-substituted para-quinone methides. This method provides enantioenriched chroman derivatives bearing three contiguous tertiary stereocenters in high yields (up to 97%) and with good stereoselectivities (up to >20:1 dr, >99% ee).

Nickel-catalyzed asymmetric intramolecular reductive cyclization of aryl chained alkynones represents another efficient route to chiral chromans. Using a P-chiral monophosphine ligand, this method furnishes chroman derivatives with chiral quaternary tertiary allylic alcohol silyl ethers in excellent yields (up to 98%) and high enantioselectivities. chemrxiv.orgchemrxiv.org

Table 2: Chiral Catalyst-Mediated Synthesis of Chroman Derivatives (Data from representative examples in the literature)

Catalytic SystemReaction TypeYield (%)Stereoselectivity
SquaramideOxa-Michael-nitro-Michaelup to 82up to 99% ee, >20:1 dr
ThioureaMichael–hemiacetalization56-9183–99% ee, 88–99% de
Chiral Rhodium Complex[4+2] Cyclizationup to 97>99% ee, >20:1 dr
Nickel/P-chiral ligandReductive Cyclizationup to 98up to 95.5:4.5 er

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally friendly methods for the synthesis of chroman derivatives. These approaches focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a key aspect of green chemistry. Solvent-free, or neat, reaction conditions can lead to simplified work-up procedures, reduced waste, and often, enhanced reaction rates. The synthesis of 2-amino-4H-chromene derivatives, which are structurally related to this compound, has been successfully achieved under solvent-free conditions.

One such method involves a one-pot, three-component reaction of an enolizable compound (such as dimedone or resorcinol), malononitrile, and an arylaldehyde. Using a magnetic nanocatalyst, MNPs@Cu, this reaction proceeds at 90 °C to afford the desired 2-amino-4H-chromene products in high to excellent yields (85-96%) within short reaction times (15-45 minutes). nih.gov The magnetic nature of the catalyst allows for its easy recovery and reuse without a significant loss of activity. nih.gov

Another example of a solvent-free approach utilizes MOF-5 as a catalyst for the condensation of aromatic aldehydes, malononitrile, and 2-naphthol. This method provides a variety of 2-amino-4H-chromenes in good to excellent yields (up to 95%) with short reaction times and a simple work-up. chemmethod.comchemmethod.com

Table 3: Solvent-Free Synthesis of 2-Amino-4H-chromene Derivatives

CatalystStarting MaterialsYield (%)Reaction Time (min)
MNPs@CuAldehyde, Malononitrile, Dimedone90-9615-30
MNPs@CuAldehyde, Malononitrile, Resorcinol85-9225-45
MOF-5Aldehyde, Malononitrile, 2-Naphthol82-9510-20

Microwave and Ultrasound Assisted Synthesis

Microwave and ultrasound irradiation are alternative energy sources that can significantly accelerate chemical reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods.

Microwave-assisted organic synthesis (MAOS) has been effectively applied to the synthesis of 2-amino-4H-chromene derivatives. A one-pot, three-component reaction of aromatic aldehydes, malononitrile, and α- or β-naphthol under solvent-free conditions and microwave irradiation, using ilmenite (FeTiO₃) as a magnetic catalyst, affords the desired products in excellent yields (90-97%). ajgreenchem.com The reaction times are remarkably short, typically ranging from 3 to 6 minutes. ajgreenchem.com The catalyst can be easily separated using a magnet and reused multiple times. ajgreenchem.com In another study, the microwave-assisted synthesis of 2-amino-4H-chromenes was achieved in ethanol using ammonium acetate as a catalyst, with yields reaching up to 85%. ias.ac.in

Ultrasound-assisted synthesis has also emerged as a valuable green chemistry tool. The synthesis of 2-amino-4H-pyran derivatives, which share a similar heterocyclic core with chromans, has been efficiently carried out under ultrasound irradiation in an aqueous medium. researchgate.netnanobioletters.com This method offers the advantages of using an environmentally benign solvent, short reaction times (typically 2 minutes), and excellent yields. researchgate.netnanobioletters.com While direct examples for this compound are scarce, the successful application of sonochemistry to the synthesis of related amino-substituted pyrans suggests its potential for the synthesis of the target compound. nih.govnih.gov

Table 4: Microwave and Ultrasound Assisted Synthesis of Related Heterocycles

MethodHeterocycleCatalyst/ConditionsYield (%)Reaction Time
Microwave2-Amino-4H-chromeneFeTiO₃ / Solvent-free90-973-6 min
Microwave2-Amino-4H-chromeneAmmonium acetate / Ethanolup to 85Not specified
Ultrasound2-Amino-4H-pyranMorpholine / Water85-952 min

Catalytic Approaches (e.g., Brønsted Acid/Base, Metal-Organic Frameworks)

The use of efficient and recyclable catalysts is a cornerstone of green chemistry. Brønsted acids and bases, as well as Metal-Organic Frameworks (MOFs), have been explored as catalysts for the synthesis of chroman and related heterocyclic systems.

Brønsted acid catalysis has been employed in the direct annulation of alkoxyallenes with naphthols to produce chroman ketals. thieme-connect.comthieme-connect.com This straightforward and scalable method affords the products in yields ranging from 49% to 84%. thieme-connect.comthieme-connect.com The resulting chroman ketals are versatile intermediates that can be further transformed into other chroman derivatives.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with high surface areas and tunable catalytic sites, making them attractive as heterogeneous catalysts. MOF-5 has been successfully used as a catalyst for the solvent-free synthesis of 2-amino-4H-chromene derivatives, providing the products in high yields. chemmethod.comchemmethod.com In another study, a silver-based coordination polymer (Ag-CP MOF) was shown to be an efficient and recyclable heterogeneous catalyst for the one-pot, multicomponent synthesis of 2-amino-4H-chromene derivatives in ethanol, a green solvent. journalppw.com This method offers high product selectivity and avoids the need for chromatographic purification. journalppw.com The catalyst was found to be reusable for up to six cycles with minimal loss of activity. journalppw.com

Table 5: Catalytic Approaches in the Synthesis of Chroman and Related Derivatives

Catalyst TypeCatalystReactionYield (%)
Brønsted AcidDiphenylphosphoric acidAnnulation of alkoxyallenes and naphthols49-84
MOFMOF-5Synthesis of 2-amino-4H-chromenesup to 95
MOFAg-CP MOFSynthesis of 2-amino-4H-chromenesHigh

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. The chemical shift (δ), measured in parts per million (ppm) relative to a reference standard like Tetramethylsilane (TMS), indicates the degree of shielding or deshielding experienced by a proton. For Chroman-7-amine (C9H11NO), the following proton environments are expected:

Aromatic Protons: The protons attached to the benzene (B151609) ring are expected to resonate in the downfield region, typically between 6.0 and 8.0 ppm. The specific chemical shifts and splitting patterns will depend on the substitution pattern and the electronic influence of the amine group and the fused heterocyclic ring. Based on the structure, signals around δ 6.5-7.5 ppm are anticipated for these protons acdlabs.comhw.ac.uk.

Amine Protons (-NH₂): The protons of the primary amine group are generally observed as a broad singlet, often appearing in the range of δ 1.0-5.0 ppm. This signal's position and shape can be highly variable, influenced by solvent, concentration, temperature, and hydrogen bonding acdlabs.com.

Aliphatic Protons: The protons on the saturated dihydropyran ring are expected to resonate in the upfield region, typically between δ 1.5 and 4.5 ppm. The protons on the carbon adjacent to the oxygen atom (C2) are usually found further downfield (around δ 3.5-4.5 ppm) compared to other aliphatic protons due to the electronegativity of oxygen acdlabs.comhw.ac.uk.

Table 3.1.1: Expected ¹H NMR Chemical Shifts for this compound

Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity (Typical)Notes
Aromatic Protons6.5 – 7.5MultipletsInfluenced by amine and chroman ring
Amine Protons1.0 – 5.0Broad SingletHighly variable, solvent/concentration dependent
Aliphatic Ring H1.5 – 4.5MultipletsComplex splitting due to coupling
-CH₂-O (C2)3.5 – 4.5MultipletsShifted downfield by oxygen
-CH₂-Ar (C4)2.5 – 3.5MultipletsAdjacent to aromatic ring
-CH₂- (C3)1.5 – 2.5MultipletsCentral aliphatic methylene (B1212753)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.

Aromatic Carbons: Aromatic carbons typically resonate between δ 110 and 160 ppm. The carbon directly attached to the amine group (C7) will be influenced by the electron-donating nature of the amine, likely appearing in the δ 140-155 ppm range. Other aromatic carbons will fall within the broader aromatic region.

Ether Carbon (C-O): The carbon atom bonded to the oxygen in the dihydropyran ring (C2) is expected to resonate in the δ 60-80 ppm range due to the electronegativity of oxygen.

Aliphatic Carbons: The methylene carbons (C3 and C4) of the dihydropyran ring will resonate in the upfield region, typically between δ 20 and 50 ppm. Their exact positions will depend on their proximity to the oxygen atom and the aromatic ring.

Table 3.1.2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon TypeExpected Chemical Shift (δ, ppm)Notes
Aromatic C (C7)140 – 155Attached to amine group
Aromatic C110 – 150Other aromatic carbons
Ether Carbon (C2)60 – 80Bonded to oxygen
Aliphatic C (C4)25 – 45Adjacent to aromatic ring
Aliphatic C (C3)20 – 35Central aliphatic methylene

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning spectral signals and confirming the connectivity of atoms within a molecule. These experiments correlate signals from different nuclei, providing a more comprehensive understanding of the molecular structure.

COSY (COrrelation SpectroscopY): COSY experiments reveal proton-proton couplings, typically through two or three bonds. This allows for the tracing of proton networks within both the aromatic and aliphatic regions of this compound, establishing which protons are adjacent to each other princeton.edusdsu.edu. For instance, COSY would help differentiate and connect the signals of the aliphatic protons within the dihydropyran ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate protons directly attached to carbons (one-bond correlation). This technique is crucial for assigning specific ¹³C NMR signals based on their directly bonded protons, thereby mapping the carbon framework princeton.edusdsu.edu.

HMBC (Heteronuclear Multiple Bond Coherence): HMBC experiments reveal correlations between protons and carbons separated by two to four bonds. This is particularly useful for connecting different molecular fragments, confirming the positions of substituents, and assigning quaternary carbons. For this compound, HMBC could confirm the attachment of the amine group to C7 and link the aliphatic ring protons to the aromatic carbons princeton.edusdsu.edu. For example, HMBC correlations from the amine protons to aromatic carbons would confirm the amine's position semanticscholar.org.

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. Different functional groups absorb IR radiation at characteristic frequencies (wavenumbers, cm⁻¹).

Amine Group (-NH₂): Primary amines exhibit characteristic N-H stretching vibrations, typically appearing as two medium to strong absorption bands in the region of 3300–3500 cm⁻¹ mvpsvktcollege.ac.inlibretexts.orguobabylon.edu.iq. The presence of two bands indicates the symmetric and asymmetric stretching modes of the two N-H bonds. N-H bending vibrations are also observed around 1600 cm⁻¹ uobabylon.edu.iq.

Aromatic Ring: The aromatic system in this compound gives rise to C-H stretching vibrations just above 3000 cm⁻¹ (around 3000–3100 cm⁻¹) mvpsvktcollege.ac.inlibretexts.org. Characteristic C=C stretching vibrations of the aromatic ring typically appear in the 1450–1600 cm⁻¹ range mvpsvktcollege.ac.in.

Aliphatic C-H Bonds: The saturated carbons in the dihydropyran ring exhibit C-H stretching vibrations in the region of 2800–3000 cm⁻¹ mvpsvktcollege.ac.inlibretexts.org.

Ether (C-O) Linkage: The C-O stretching vibration of the ether functional group within the chroman ring is expected to be a strong absorption band, typically found between 1000 and 1300 cm⁻¹ mvpsvktcollege.ac.inuobabylon.edu.iq.

Table 3.2: Characteristic IR Absorption Bands for this compound

Functional Group / BondCharacteristic Absorption (cm⁻¹)IntensityNotes
N-H Stretch (Primary)3300 – 3500MediumTwo bands expected
Aromatic C-H Stretch3000 – 3100Medium
Aliphatic C-H Stretch2800 – 3000Strong
Aromatic C=C Stretch1450 – 1600Medium
C-N Stretch1250 – 1350Medium
C-O Stretch (Ether)1000 – 1300Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample, providing information about electronic transitions within the molecule. These transitions are characteristic of chromophores, which are parts of a molecule that absorb light.

This compound possesses an aromatic ring conjugated with an amine group, forming a chromophore. The amine group, being an electron-donating substituent, typically causes a bathochromic shift (shift to longer wavelengths) and an increase in the intensity of absorption bands compared to the unsubstituted aromatic system researchgate.netazooptics.com. The chroman ring system itself also contributes to the UV absorption. Absorption maxima (λmax) for such systems are generally observed in the UV region (190–400 nm), with the specific values depending on the solvent and the extent of conjugation azooptics.commsu.edu. For compounds with similar structural features, such as 7-aminocoumarins, λmax values have been reported in the range of 300-400 nm researchgate.net.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce structural information from its fragmentation pattern.

Molecular Ion: For this compound (C9H11NO), the molecular weight is approximately 149.19 g/mol achemblock.combldpharm.com. As the molecule contains nitrogen, its molecular ion ([M]⁺) will have an odd mass-to-charge ratio (m/z), expected at 149. This peak is crucial for confirming the molecular formula libretexts.orglibretexts.org. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, allowing for the precise determination of the elemental composition.

Fragmentation Patterns: Fragmentation occurs when the molecular ion breaks down into smaller ions and neutral radicals. For amines, alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) is a common fragmentation pathway, leading to characteristic fragment ions libretexts.orglibretexts.orggbiosciences.com. The chroman ring structure can also undergo fragmentation, potentially involving cleavage of the ether bond or rearrangements. For example, the loss of the amine group or parts of the aliphatic ring can lead to specific fragment ions. Tandem mass spectrometry (MS/MS) can be employed to study these fragmentation pathways in detail nih.gov.

Table 3.4: Expected Mass Spectrometric Data for this compound

ParameterExpected Value (m/z)Notes
Molecular Ion ([M]⁺)149Odd mass due to nitrogen; confirmation of molecular weight.
Fragment Ion (α-cleavage)e.g., 119 (M-30)Loss of CH₂NH₂ (m/z 30) from the amine group.
Fragment Ione.g., 132 (M-17)Potential loss of NH₂ radical.
Fragment Ione.g., 106 (M-43)Further fragmentation of the chroman ring or amine moiety.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid yorku.ca. It relies on the diffraction of X-rays by the electron clouds of atoms in a crystal lattice. When a beam of monochromatic X-rays interacts with a single crystal, it is diffracted in specific directions, creating a unique diffraction pattern libretexts.orgmit.edu. Analysis of this pattern, particularly the angles and intensities of the diffracted beams, allows for the calculation of the unit cell dimensions, the space group symmetry, and ultimately, the precise positions of all atoms within the crystal yorku.ca.

The data obtained from X-ray crystallography provides invaluable information, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) that define the basic repeating unit of the crystal lattice libretexts.orgwikipedia.org.

Space Group: The symmetry operations (rotations, reflections, translations) that describe the crystal's internal arrangement libretexts.orgwikipedia.org.

Atomic Coordinates: The precise x, y, and z coordinates for each atom within the unit cell.

Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles between bonds, revealing the molecule's conformation and stereochemistry acs.orgnih.gov.

Molecular Packing: How molecules are arranged and interact with each other in the crystal lattice, including intermolecular forces like hydrogen bonding.

While X-ray crystallography is a definitive method for solid-state structure determination, specific published X-ray crystallographic data for this compound was not found during this review of available literature. However, studies on related aminochroman derivatives, such as spirocyclic aminochromans acs.org and other chroman-based compounds researchgate.netacs.org, have successfully employed X-ray crystallography to elucidate their detailed molecular structures and solid-state arrangements. These studies highlight the technique's applicability to the chroman scaffold.

Table 3.5.1: Typical X-ray Crystallographic Data Parameters

ParameterValue for this compoundNotes / Typical Data for Related Compounds
Crystal SystemNot determinede.g., Monoclinic, Orthorhombic, Cubic wikipedia.org
Space GroupNot determinede.g., P2₁/c, Pbca, Pnma libretexts.org
Unit Cell (a, b, c)Not determinedTypically in Ångstroms (Å)
Unit Cell (α, β, γ)Not determinedTypically in Degrees (°)
Z (Molecules per unit cell)Not determinedInteger value
R-factorNot determinedA measure of agreement between observed and calculated structure factors (e.g., < 0.10)
Bond LengthsNot determinede.g., C-C, C-N, C-O in Å
Bond AnglesNot determinede.g., C-C-C, C-N-C in °

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative chemical technique used to determine the elemental composition of a pure compound, typically expressed as the percentage by mass of each constituent element (e.g., Carbon, Hydrogen, Nitrogen, Oxygen) mdpi.comacademie-sciences.frmdpi.combrieflands.com. This method is crucial for verifying the empirical formula of a newly synthesized compound and confirming its purity.

The process generally involves combusting a precisely weighed sample of the compound under controlled conditions. The combustion products (e.g., CO₂, H₂O, N₂) are then quantitatively measured using specialized detectors. For this compound (C₉H₁₁NO), elemental analysis would aim to confirm the presence and proportion of carbon, hydrogen, and nitrogen, along with oxygen.

The theoretical elemental composition for this compound (C₉H₁₁NO) is calculated as follows:

Molecular Weight: 149.19 g/mol

Carbon (C): 72.46%

Hydrogen (H): 7.43%

Nitrogen (N): 9.39%

Oxygen (O): 10.73%

Experimental results from elemental analysis are compared to these theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the compound's identity and purity mdpi.comacademie-sciences.frmdpi.com.

Direct experimental elemental analysis data specifically for this compound was not identified in the literature search. However, elemental analysis is a standard procedure for characterizing organic compounds, and has been reported for various related molecules, including coumarin (B35378) derivatives academie-sciences.frmdpi.com and other nitrogen-containing heterocycles mdpi.combrieflands.com, to confirm their chemical formulas.

Table 3.6.1: Elemental Analysis of this compound (Theoretical vs. Experimental)

ElementTheoretical %Experimental %Difference (%)
Carbon (C)72.46Not determinedN/A
Hydrogen (H)7.43Not determinedN/A
Nitrogen (N)9.39Not determinedN/A
Oxygen (O)10.73Not determinedN/A
Total 100.00 N/A N/A

Compound List

this compound

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of materials and molecules. It is particularly effective for determining the ground-state properties of systems with many electrons. DFT calculations allow researchers to predict molecular geometries, vibrational frequencies, and electronic properties, offering a detailed understanding of a molecule's behavior. scispace.com

Geometry Optimization and Vibrational Spectra Analysis

Geometry optimization is a crucial step in DFT calculations, where the theoretical structure of a molecule is adjusted to find its lowest energy conformation. This process yields the most stable arrangement of atoms within the molecule. nih.govchemrxiv.org Following optimization, vibrational frequency analysis is performed. This analysis predicts the characteristic vibrational modes of the molecule, which can be compared to experimental Infrared (IR) and Raman spectra. Such comparisons help in confirming the identity of the compound and understanding its structural features. frontiersin.orgconicet.gov.arresearchgate.net Studies on similar chromone (B188151) derivatives have utilized DFT with various functionals like B3LYP to optimize geometries and analyze vibrational spectra, confirming the stability of optimized structures through frequency calculations. conicet.gov.arresearchgate.net

NMR and UV-Vis Spectra Prediction

DFT calculations, particularly using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, are instrumental in predicting Nuclear Magnetic Resonance (NMR) spectra, including ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental NMR data to validate the calculated molecular structure. researchgate.netresearchgate.netacademie-sciences.fr Similarly, Time-Dependent Density Functional Theory (TD-DFT) is employed to predict Ultraviolet-Visible (UV-Vis) absorption spectra. By calculating electronic transitions, TD-DFT can estimate the wavelengths of maximum absorbance (λ_max), providing insights into the electronic configuration and potential light absorption properties of the molecule. researchgate.netresearchgate.netacademie-sciences.frnih.gov Studies on related compounds have shown that TD-DFT, often coupled with continuum solvent models, can reproduce experimental UV-Vis spectra with reasonable accuracy. researchgate.netacademie-sciences.fr

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to a second molecule (receptor) when bound to each other. It is widely applied in drug discovery to understand how potential drug molecules interact with biological targets. researchgate.netrasayanjournal.co.in

Prediction of Binding Modes and Affinities

Molecular docking simulations can predict the binding modes of a ligand within the active site of a target protein, offering insights into how the molecule might exert its biological effect. researchgate.netplos.org This process involves scoring functions that estimate the binding affinity, often represented by binding energy or docking scores. researchgate.netrasayanjournal.co.inrsc.org By analyzing the docked poses, researchers can identify the most stable conformations and predict which ligands are likely to bind most strongly to a target. For example, studies on chromone derivatives have used molecular docking to assess interactions with biological targets like HERA protein and Peroxiredoxins, comparing binding free energies to standard drugs. researchgate.net Similarly, docking studies on chromene and chromane (B1220400) derivatives have been performed against sigma receptors, analyzing binding modes and affinities. nih.gov

Elucidation of Key Interaction Sites (e.g., Hydrogen Bonding, Pi-Pi Stacking)

A critical aspect of molecular docking is the detailed analysis of the interactions formed between the ligand and the target protein. This includes identifying key interaction sites such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. rsc.orgnih.govresearchgate.net Hydrogen bonds, formed between a hydrogen atom covalently bonded to a more electronegative atom and another electronegative atom, are crucial for molecular recognition. conicet.gov.ar Pi-pi stacking, an interaction between aromatic rings, also plays a significant role in stabilizing ligand-protein complexes. nih.govresearchgate.netconicet.gov.ar For instance, docking studies have revealed that interactions with aromatic residues in the active site are important for binding, with specific examples showing salt bridges, hydrogen bonds, pi-pi stacking, and hydrophobic interactions stabilizing ligand-protein complexes. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, allowing researchers to study the conformational changes, stability, and interactions of molecules in a more realistic environment. nih.govnih.gov By simulating the movement of atoms and molecules based on classical mechanics and force fields, MD can capture the temporal evolution of molecular processes. nih.gov These simulations are often used to complement docking studies by providing insights into the stability of ligand-protein complexes and the dynamic nature of interactions. researchgate.netrsc.orgnih.govnih.gov For example, MD simulations can assess the root-mean-square deviation (RMSD) of a protein-ligand complex to evaluate its stability. rsc.org MD simulations are also valuable for understanding drug-target residence times and dissociation mechanisms, offering a deeper understanding of drug efficacy. nih.gov

Reactivity and Chemical Transformations of Chroman 7 Amine Scaffolds

Amine-Directed Chemical Modifications

The primary amine at the C-7 position is a key site for nucleophilic reactions, enabling the straightforward introduction of a wide variety of functional groups. These modifications are fundamental in medicinal chemistry for creating libraries of derivatives with altered physicochemical properties.

N-acylation is a widely employed method to convert primary amines into stable amide derivatives. researchgate.netnih.gov This transformation is typically achieved by reacting chroman-7-amine with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acidic byproduct. bath.ac.uk This reaction is crucial for protecting the amino group during multi-step syntheses or for introducing specific acyl moieties to modulate biological activity. researchgate.net

N-alkylation introduces alkyl substituents onto the nitrogen atom, converting the primary amine into a secondary or tertiary amine. Common methods include reacting the amine with alkyl halides or reductive amination using aldehydes or ketones in the presence of a reducing agent. google.comgoogle.com Catalytic N-alkylation using alcohols as alkylating agents, often catalyzed by transition metals like manganese or iron, represents a more atom-economical and environmentally benign approach. researchgate.net These modifications can significantly impact the basicity, lipophilicity, and hydrogen bonding capacity of the parent molecule.

Table 1: Representative Amine-Directed Modifications of this compound
Reaction TypeReagentProductTypical Conditions
N-AcylationAcetyl chlorideN-(Chroman-7-yl)acetamideBase (e.g., Pyridine (B92270) or Triethylamine), Dichloromethane (DCM), 0°C to RT
N-AcylationAcetic anhydride (B1165640)N-(Chroman-7-yl)acetamideBase (e.g., Pyridine), heat or RT
N-AlkylationMethyl iodideN-Methylthis compoundBase (e.g., K₂CO₃), Acetonitrile (MeCN), reflux
Reductive AminationAcetone, NaBH(OAc)₃N-Isopropylthis compoundDichloroethane (DCE), RT

This compound readily undergoes condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration, and is often catalyzed by acid or base. The formation of the C=N double bond is a reversible process. This chemistry has been utilized to synthesize a series of chroman-Schiff base derivatives for biological evaluation.

The reaction of this compound with sulfonyl chlorides in the presence of a base, such as pyridine, affords sulfonamide derivatives. libretexts.org This reaction is analogous to N-acylation and is a robust method for creating compounds where the nitrogen atom is linked to a sulfonyl group. organic-chemistry.org Sulfonamides are a critical class of compounds in medicinal chemistry. The synthesis of related chromene and coumarin-based sulfonamides has been extensively reported, highlighting the utility of this transformation on similar scaffolds. nih.govnih.gov For instance, 7-aminocoumarin derivatives are reacted with various phenylsulfonyl chlorides in dichloromethane with pyridine as the base to yield the corresponding sulfonamides. nih.gov

Table 2: Synthesis of Sulfonamide Derivatives from Amino-Heterocycles
Starting AmineSulfonyl ChlorideProductYieldReference
7-Amino-4-methylcoumarinBenzenesulfonyl chlorideN-(4-Methyl-2-oxo-2H-chromen-7-yl)benzenesulfonamide85% nih.gov
7-Amino-4-methylcoumarin4-Methylbenzenesulfonyl chlorideN-(4-Methyl-2-oxo-2H-chromen-7-yl)-4-methylbenzenesulfonamide88% nih.gov
7-Amino-4-methylcoumarin4-Chlorobenzenesulfonyl chloride4-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzenesulfonamide86% nih.gov

Functionalization of the Chroman Ring System

The aromatic portion of the this compound scaffold is susceptible to electrophilic attack, and the heterocyclic ring can participate in reactions that involve its opening or formation.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.commasterorganicchemistry.com The regiochemical outcome of EAS on the this compound ring is dictated by the directing effects of the existing substituents: the amino group at C-7 and the ether oxygen at C-1. Both the amino (-NH₂) and the alkoxy (-OR) groups are powerful activating substituents that direct incoming electrophiles to the ortho and para positions.

For this compound, the C-7 amino group strongly directs electrophiles to the C-6 and C-8 positions (ortho to the amine). The ring's ether oxygen also activates the aromatic ring, with its primary directing influence at the para position (C-5) and the ortho position (C-8). The combined influence of these two activating groups strongly favors substitution at the C-6 and C-8 positions, with potential for substitution at the C-5 position depending on the reaction conditions and the nature of the electrophile.

Studies on related structures, such as the nitration of 7-hydroxy-4-methyl coumarin (B35378), support this pattern. When treated with a mixture of concentrated nitric and sulfuric acids, 7-hydroxy-4-methyl coumarin yields a mixture of 6-nitro and 8-nitro derivatives, demonstrating substitution at the positions ortho to the strongly activating hydroxyl group. scispace.comresearchgate.net Similar outcomes are expected for reactions like halogenation and Friedel-Crafts acylation on the this compound scaffold. rsc.orgwikipedia.orgnih.gov

The pyran ring of the chroman scaffold can be involved in ring-opening and ring-closing reactions, which are powerful strategies for synthesizing diverse heterocyclic structures. Ring-opening can be initiated by nucleophilic attack, particularly on activated chroman derivatives like chromones, leading to cleavage of the pyran ring. For example, the reaction of 3-iodochromone with primary amines can proceed via an aza-Michael addition followed by a pyrone ring cleavage.

Conversely, ring-closing reactions are essential for the synthesis of the chroman scaffold itself. These reactions often involve an intramolecular cyclization. For instance, enantiopure 3-chromanol derivatives can be produced via an intramolecular regioselective ring-opening of a chiral epoxide with an adjacent methoxy benzene (B151609) unit, which then closes to form the chroman ring. Such cyclization reactions are governed by factors including the length of the connecting chain and the geometry of the transition state.

Reactions at the Chroman-4-one Moiety

The chroman-4-one core, particularly the C4-carbonyl group and the adjacent C3-methylene group, is a hub of chemical reactivity. This functionality allows for a range of chemical transformations to generate diverse molecular architectures.

One of the fundamental reactions of the carbonyl group is its reduction. For instance, the ketone at the C4 position of the chroman-4-one scaffold can be reduced to a secondary alcohol. Studies on substituted chroman-4-ones have shown that this transformation can be efficiently achieved using reducing agents like sodium borohydride (NaBH₄) in methanol (MeOH). This reaction converts the C4-carbonyl into a hydroxyl group, yielding the corresponding chroman-4-ol. However, it has been noted that any modification to this carbonyl group, including its reduction, can lead to a significant loss of biological activity in certain contexts, underscoring the structural importance of the keto group for specific molecular interactions.

Another significant reaction involves the C3-methylene group, which is activated by the adjacent electron- withdrawing carbonyl group. The protons on this carbon are acidic enough to be removed by a base, generating a nucleophilic enolate. This enolate can then participate in condensation reactions with various electrophiles, such as aldehydes. Base-catalyzed condensation of chroman-4-one derivatives with benzaldehyde and its derivatives is a key method for synthesizing 3-benzylidene-4-chromanones. This reaction typically involves the absence of the C2-C3 double bond, and the condensation occurs at the C3 position, leading to the formation of a new carbon-carbon double bond exocyclic to the chroman ring.

Table 1: Selected Reactions at the Chroman-4-one Moiety

Reaction Type Reagents/Conditions Product Ref.
Carbonyl Reduction Sodium borohydride (NaBH₄), Methanol (MeOH) Chroman-4-ol derivative nih.gov
Aldol Condensation Benzaldehyde derivatives, Base (e.g., piperidine) or Acid (e.g., HCl) 3-Benzylidene-4-chromanone derivative researchgate.net

Catalytic Transformations Involving this compound Substrates

Catalytic transformations offer efficient and selective methods for modifying the this compound scaffold. Palladium-catalyzed cross-coupling reactions, in particular, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex derivatives that would be difficult to access through other means.

While specific examples detailing catalytic reactions directly on a this compound substrate are not extensively documented in the cited literature, the principles of such transformations can be inferred from reactions on closely related heterocyclic systems. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prime example of a catalytic method used to form carbon-nitrogen bonds. wikipedia.org This reaction has been successfully employed in the synthesis of 7-aminocoumarin, a structurally similar compound to this compound. nih.govnih.gov

In this synthetic approach, a 7-hydroxycoumarin is first converted to its corresponding triflate (a trifluoromethanesulfonate derivative), which then serves as the coupling partner for the amination reaction. nih.gov Using a palladium catalyst, such as palladium(II) acetate, in conjunction with a phosphine ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), the triflate group is replaced with an amino group. nih.gov Benzophenone imine is often used as an ammonia surrogate, which is later hydrolyzed to yield the primary amine. nih.gov This methodology highlights a powerful catalytic strategy for introducing an amino group at the C7 position of a chroman-like ring system, suggesting its applicability for the modification of halo- or triflate-substituted chroman scaffolds to either introduce or further functionalize the 7-amino group. nih.gov

Table 2: Example of a Relevant Catalytic Transformation on a Related Scaffold

Reaction Name Substrate Precursor Key Reagents Product Ref.
Buchwald-Hartwig Amination 7-Triflyloxycoumarin Pd(OAc)₂, BINAP, Cs₂CO₃, Benzophenone imine 7-Aminocoumarin nih.gov

These catalytic methods are instrumental in modern organic synthesis and provide a pathway to novel this compound derivatives, expanding the chemical space for drug discovery and materials science.

Applications in Chemical Biology and Probe Development

Design and Synthesis of Chroman-7-amine Based Chemical Probes

The strategic placement of an amine group on the chroman framework facilitates the development of targeted chemical probes. These probes are instrumental in elucidating biological pathways, identifying molecular targets, and visualizing cellular processes.

Trifunctional Probe Building Blocks

The amine group at the 7-position of the chroman ring serves as a crucial anchor point for constructing trifunctional probes. These probes typically consist of three key components: a recognition element that binds to a specific biological target, a reporter moiety (e.g., a fluorophore or radiolabel) for detection, and a linker that connects these two elements. This compound derivatives can be designed to incorporate these features through various synthetic strategies. For instance, the amine can be acylated or coupled to carboxylic acids to introduce linker arms or reporter groups vulcanchem.comrsc.orgnih.gov. Alternatively, it can participate in Schiff base formation or amide coupling reactions to append diverse functionalities, thereby building complex molecular architectures suitable for target engagement studies vulcanchem.com.

Chroman-7-ylmethanamine hydrochloride has been identified as a scaffold that enables functionalization via Schiff base formation and amide coupling, allowing for the introduction of peptidomimetic or kinase-targeting motifs vulcanchem.com. This highlights its potential as a versatile building block for probes designed to interact with specific protein targets.

Fluorescent Probe Development

Chroman and related coumarin (B35378) scaffolds are known for their inherent photophysical properties, making them attractive cores for fluorescent probes researchgate.netcaymanchem.comijrpc.com. The amine group at the 7-position can be further modified to attach a fluorophore, or it can be part of a larger chromophoric system that exhibits fluorescence. Such modifications allow for the creation of probes that can report on biological events through changes in fluorescence intensity, wavelength, or lifetime.

7-(Diethylamino)coumarin-3-carboxylic acid , a coumarin derivative, functions as a fluorescent probe with excitation/emission maxima at 407/472 nm, used for FRET studies and derivatization of biomolecules caymanchem.com. While not a this compound, it illustrates the principle of using amine-functionalized heterocyclic systems as fluorescent reporters.

7-Aminoactinomycin D is a well-established red-fluorescent DNA stain used in flow cytometry and fluorescence microscopy, demonstrating the utility of amine-containing heterocycles as fluorescent probes rndsystems.com.

7-Methoxycoumarin-3-carboxylic acid is utilized as an amine-reactive fluorescent probe, capable of coupling to amines on biomolecules abcam.com.

These examples underscore the potential of incorporating amine functionalities into chroman-based structures to develop sensitive and specific fluorescent probes for imaging and detection in biological systems.

Bioconjugation Strategies

The amine group of this compound is a prime target for bioconjugation, enabling the covalent attachment of the chroman scaffold to biomolecules such as proteins, peptides, antibodies, and nucleic acids susupport.comthermofisher.comchemrxiv.org. This process is critical for creating targeted probes, diagnostic agents, and therapeutic conjugates.

Common bioconjugation strategies involving amines include:

Amide Bond Formation: Reaction of the amine group with activated carboxylic acids (e.g., NHS esters) or carboxylic acids using coupling reagents (e.g., HATU, EDC) vulcanchem.comrsc.orgnih.govnih.gov.

Click Chemistry: While not directly involving the amine, the amine can be functionalized with an alkyne or azide (B81097) to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) nih.gov.

Oxime Ligation: The amine can be converted into an aldehyde or ketone, which then reacts with hydroxylamines or hydrazides to form stable oxime or hydrazone linkages researchgate.net.

Reactions with Electrophiles: Amines can react with various electrophilic reagents, such as isothiocyanates or sulfonyl chlorides, to form thioureas or sulfonamides, respectively chemrxiv.org.

These methods allow for the precise and stable linkage of chroman-based molecules to biomolecules, facilitating their tracking, delivery, or functional modulation within biological contexts.

Scaffold for Target Identification and Validation

The chroman scaffold, functionalized with an amine group, is a valuable platform for developing chemical probes aimed at identifying and validating biological targets. By designing molecules that can selectively bind to proteins or other biomolecules, researchers can uncover novel drug targets or elucidate the mechanisms of disease.

Chroman-7-ylmethanamine and its derivatives can serve as scaffolds for synthesizing compounds with potential inhibitory activity against targets like kinases (e.g., ROCK2) vulcanchem.com or for modulating ion channels vulcanchem.com.

Spiro[chromeno[4,3-b]thieno[3,2-e]pyridine]-7-amines have been synthesized and evaluated as cholinesterase inhibitors, indicating their potential in neurodegenerative disease research and as probes for enzyme targets researchgate.net.

Chromanone derivatives have been explored as multi-neurotarget agents for Alzheimer's disease, exhibiting affinity for targets such as cholinesterases and sigma receptors nih.gov. This demonstrates the chroman scaffold's utility in developing probes for complex biological systems.

These applications highlight the this compound framework's role in creating molecular tools for interrogating biological systems and validating potential therapeutic targets.

Strategies for Library Generation of Chroman-Based Probes

The systematic exploration of chemical space is crucial for discovering novel probes and drug candidates. Strategies for generating libraries of chroman-based probes, often incorporating amine functionalities, enable high-throughput screening and the rapid identification of lead compounds.

Combinatorial Synthesis: The amine group on the chroman scaffold can be readily functionalized using parallel synthesis techniques. By reacting a common this compound core with a diverse set of building blocks (e.g., carboxylic acids, aldehydes, isocyanates), large libraries of structurally related compounds can be rapidly generated vulcanchem.compnas.org.

Diversity-Oriented Synthesis (DOS): DOS approaches can be employed to create structurally complex and diverse libraries of chroman derivatives, where the amine group serves as a key point for diversification. This strategy aims to explore a broad range of chemical structures to identify novel biological activities or probe specific targets.

Fragment-Based Approaches: Chroman fragments, potentially functionalized with amines, can be used in fragment-based drug discovery (FBDD) to identify initial binding interactions with targets. These fragments can then be elaborated or linked to create more potent and selective probes.

The development of "fully functionalized probe libraries" often incorporates specific features like photo-crosslinking moieties (e.g., diazirines) or clickable handles (e.g., alkynes) alongside recognition elements, enabling direct screening in cellular environments enamine.net. Chroman scaffolds, with their inherent drug-like properties and the versatility of the amine group for further modification, are well-suited for inclusion in such libraries.

In Vitro Biochemical and Biological Activity Investigations Excluding Clinical Human Data

Enzyme Inhibition Studies

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Cholinesterases, particularly Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are crucial enzymes in the cholinergic system, playing a significant role in neurotransmission. Inhibiting these enzymes is a primary strategy for managing conditions like Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. Several chroman-based structures, including those with amine functionalities at the 7-position or fused systems incorporating a 7-amino chromene core, have demonstrated inhibitory activity against these enzymes.

Key Findings and Data:

Research has explored various chroman-based scaffolds for their cholinesterase inhibitory potential. Notably, complex fused systems like 7-amine-spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] have shown significant activity. For instance, the spirocyclopentane derivative exhibited an IC50 of 3.60 μM against AChE and 4.40 μM against BChE sci-hub.se. Other related spiro systems also displayed potent AChE inhibition, with IC50 values ranging from 0.48 to 1.03 μM researchgate.net. A simpler 7-amino-6H-chromane[4,3-b]quinolone derivative, lacking the spiro ring, showed weaker AChE inhibition with an IC50 of 245 μM sci-hub.se.

More direct chromanone derivatives have also been investigated. Compound C10, a chromanone derivative, demonstrated excellent dual inhibition of AChE with an IC50 of 0.58 ± 0.05 μM worktribe.com. A chroman-4-one derivative, compound 3l, showed potent AChE inhibition with an IC50 of 1.18 μM nih.gov. Furthermore, amino-7,8-dihydro-4H-chromenone derivatives, such as compound 4k, exhibited good potency against BChE with an IC50 of 0.65 ± 0.13 µM nih.gov. Other chroman-4-one derivatives, like a dithiocarbamate (B8719985) derivative, achieved an IC50 of 0.10 μM against Electrophorus electricus AChE (eeAChE) core.ac.uk, while gem-dimethyl-chroman-4-amine compounds showed selective inhibition of equine BChE (eqBuChE) in the range of 7.6–67 μM core.ac.uk.

Table 1: Cholinesterase Inhibition Data for Chroman-Based Compounds

Compound Name/DescriptionEnzymeIC50 Value (μM)Reference
7-amine-spiro[chromeno[4,3-b]quinoline-6,1′-cyclopentane]AChE3.60 sci-hub.se
7-amine-spiro[chromeno[4,3-b]quinoline-6,1′-cyclopentane]BChE4.40 sci-hub.se
7-amino-6H-chromane[4,3-b]quinolone (without spiro ring)AChE245 sci-hub.se
Compound 3l (chroman-4-one derivative)AChE1.18 nih.gov
Compound 4k (amino-7,8-dihydro-4H-chromenone)BChE0.65 ± 0.13 nih.gov
Compound C10 (chromanone derivative)AChE0.58 ± 0.05 worktribe.com
Chroman-4-one dithiocarbamate derivativeeeAChE0.10 core.ac.uk
gem-dimethyl-chroman-4-amine compoundseqBuChE7.6 – 67 core.ac.uk
Series of 7-amine-spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes]AChE0.48–1.03 researchgate.net

Structure-activity relationship (SAR) studies indicate that the size of spirocarbocyclic moieties can be inversely proportional to cholinesterase inhibitory activity, potentially due to steric hindrance sci-hub.se. Non-halogenated compounds generally demonstrated better inhibition compared to their halogenated counterparts sci-hub.se. For chroman-4-one derivatives, the presence of electron-donating groups on the aryl ring of benzylidene fragments enhanced cholinesterase inhibition nih.gov. In amino-dihydro-chromenone derivatives, cyclic amine and ethoxy substituents were found to be particularly favorable for activity nih.gov. The chromanone ring system is known to interact with the peripheral anionic site (PAS) of AChE core.ac.uk. Combining chromanone scaffolds with benzyl (B1604629) tails, similar to donepezil, has also proven to be an effective strategy nih.gov.

Kinetic studies have elucidated the mechanisms by which these compounds interact with cholinesterases. For example, compound C10 exhibited a mixed-type inhibition mechanism against AChE, suggesting it targets both the catalytic and peripheral anionic sites of the enzyme worktribe.com. Similarly, compound 4k demonstrated competitive inhibition against BChE, with a determined Ki value of 0.55 µM nih.gov. Other gem-dimethyl-chroman-4-amine compounds were also characterized as mixed inhibitors core.ac.uk.

Sirtuin (SIRT2) Inhibition

Sirtuins (SIRTs) are a family of NAD+-dependent deacetylases involved in various cellular processes, including aging and disease pathogenesis. SIRT2, in particular, has been identified as a target for therapeutic intervention in age-related diseases and cancer. While specific data for Chroman-7-amine regarding SIRT2 inhibition was not found in the reviewed literature, derivatives of chroman-4-one and chromone (B188151) scaffolds have been identified as potent and selective SIRT2 inhibitors. These compounds typically exhibit IC50 values in the low micromolar range helsinki.fiacs.orgnih.govgu.se. SAR studies on these related compounds suggest that substitutions at the 2-, 6-, and 8-positions are significant, with larger, electron-withdrawing substituents in the 6- and 8-positions being particularly favorable for SIRT2 inhibition nih.gov.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. Limited data exists specifically for this compound. However, related chroman-4-one derivatives have been studied. For instance, 7-hydroxy-2-(p-tolyl)chorman-4-one demonstrated alpha-glucosidase inhibitory activity with an IC50 value of 133 ± 6.90 µM, showing greater potency than the standard drug acarbose (B1664774) in some studies mdpi.com. SAR analysis for such compounds suggests that π-electrons of hydroxyphenyl rings and hydrogen bonding interactions involving pyran rings contribute to strong binding within the alpha-glucosidase active site mdpi.com.

Table 2: Alpha-Glucosidase Inhibition Data for Chroman-Based Compounds

Compound Name/DescriptionEnzymeIC50 ValueReference
7-hydroxy-2-(p-tolyl)chorman-4-oneα-Glucosidase133 ± 6.90 µM mdpi.com

Tyrosinase Inhibition

Tyrosinase is a critical enzyme in melanin (B1238610) biosynthesis, and its inhibition is sought for cosmetic applications like skin lightening. Research has identified chroman-4-one derivatives as potent tyrosinase inhibitors. For example, (E)-3-(4-hydroxybenzylidene)chroman-4-one, also known as MHY1294, exhibited strong tyrosinase inhibitory activity with an IC50 of 5.1±0.86 μM, outperforming kojic acid in potency and demonstrating competitive inhibition at the enzyme's catalytic site koreascience.kr.

In Vitro Antiproliferative and Cytotoxic Activity Studies

Research into chroman derivatives has revealed significant antiproliferative and cytotoxic effects against a range of human cancer cell lines. These studies employ assays such as the MTT assay to determine the concentration of compounds required to inhibit cell growth by 50% (IC50).

Activity against Human Cancer Cell Lines (e.g., MCF-7, A549, HeLa, HCT-116)

Studies have evaluated the efficacy of various chroman derivatives against established human cancer cell lines. For instance, certain chroman carboxamide analogs demonstrated good to potent anticancer activity against the MCF-7 breast cancer cell line, with specific compounds (5k and 5l) exhibiting the highest potency. Other synthesized spirochromanes incorporating Schiff's bases and semicarbazones showed potent antiproliferative activity against MCF-7 (breast adenocarcinoma), HCT-116 (colon carcinoma), PC3 (prostate cancer), and A549 (lung adenocarcinoma) cell lines, with IC50 values ranging from 1.154 to 13.47 µM. Specifically, compounds 4a and 5a-c displayed the most potent antiproliferative activity across these cell lines, while compounds 4d and 5g showed strong activity against MCF-7, HCT-116, and PC3, and moderate activity against A549.

Furthermore, novel chromone derivatives have been tested against the MCF-7 (breast) and A549 (lung) cancer cell lines. Compound 4h demonstrated promising cytotoxicity against both cell lines, with IC50 values of 22.09 µg/mL for A549 and 6.40 ± 0.26 µg/mL for MCF-7. Another study on spiro[chroman-2,4′-piperidin]-4-one derivatives reported potent cytotoxic activity against MCF-7 (human breast carcinoma), A2780 (human ovarian cancer), and HT-29 (human colorectal adenocarcinoma) cell lines, with compound 16 showing IC50 values between 0.31 and 5.62 µM. Research on fused chromenes and pyrimidines also indicated antiproliferative activity against MCF-7, HCT-116, and HepG-2 cancer cells.

Table 1: In Vitro Antiproliferative Activity of Selected Chroman Derivatives Against Human Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Compound 5kMCF-740.9
Compound 5lMCF-741.1
Compound 4aMCF-71.673
Compound 5aMCF-71.154 - 9.09
Compound 5bMCF-71.154 - 9.09
Compound 5gMCF-71.154 - 9.09
Compound 4dA54923.20
Compound 5gA54929.36
Compound 4hA54922.09 µg/mL
Compound 4hMCF-76.40 ± 0.26 µg/mL
Compound 16MCF-70.31 - 5.62
Compound 16A27800.31 - 5.62
Compound 16HT-290.31 - 5.62

Note: IC50 values are presented as reported in the respective studies. Units may vary (µM or µg/mL). Specific data for "this compound" were not found; data presented are for related chroman structures.

Investigation of Apoptosis Induction and Cell Cycle Effects (e.g., G1-phase arrest)

Several chroman derivatives have been investigated for their ability to induce apoptosis and alter cell cycle progression. For example, one study indicated that certain chromene derivatives can cause cell cycle arrest, enhancing their potential as anticancer agents. Another study reported that a spiro[chroman-2,4′-piperidin]-4-one derivative (compound 16) induced early apoptosis in MCF-7 cells and caused an increase in MCF-7 cells in the sub-G1 and G2-M cell cycle phases. Additionally, chromene derivatives have been shown to target cellular pathways, leading to the inhibition of cancer cell growth, induction of apoptosis, and disruption of essential cellular processes. Specifically, some chromene derivatives have been observed to induce cell cycle arrest at G2/M phases and trigger apoptosis in cancer cells.

Molecular Targets in Anticancer Activity (e.g., Histidine Amino Acid Residue, Alpha-Fetoprotein, HERA Protein, SIRT2)

Research has begun to elucidate the molecular targets responsible for the anticancer activity of chroman derivatives. For instance, chromone derivatives have been investigated for their binding interactions with target proteins such as HERA protein for cytotoxic activity and Peroxiredoxins (3MNG) for antioxidant activity, showing promising binding free energies. Furthermore, chroman-4-one and chromone-based compounds have been identified as potent and selective inhibitors of SIRT2, with their antiproliferative effects correlating with their SIRT2 inhibition potency. SIRT2 inhibition has been linked to reduced cell proliferation in various cancer cells, including glioma and breast cancer cells, and can induce apoptosis.

In Vitro Antioxidant Activity Evaluation

Radical Scavenging Assays (e.g., DPPH, Hydrogen Peroxide, Nitric Oxide)

Studies on chroman carboxamide analogs revealed that many of these compounds were more active than the standard drug Trolox in DPPH and hydrogen peroxide radical scavenging assays. Compound 5e exhibited the highest DPPH radical scavenging activity with 93.7% inhibition, while compound 5d showed the highest hydrogen peroxide radical scavenging activity with 83.2% inhibition.

Other research on coumarin (B35378) derivatives, which share structural similarities with chromans, also reported significant antioxidant activities. These compounds demonstrated strong scavenging activity against DPPH radicals and hydrogen peroxide. Compound 3 showed the highest DPPH scavenging activity (91.0 ± 5.0%), followed by compounds 2 and 4 (88.0 ± 2.00%; and 87.0 ± 3.00%), with activity comparable to the standard ascorbic acid. Nitric oxide radical scavenging activity has also been investigated for coumarin derivatives, with some exhibiting significant potential.

Total Antioxidant Capacity

Table 2: In Vitro Antioxidant Activity of Selected Chroman Derivatives and Related Compounds

Compound/DerivativeAssay TypeResultReference
Compound 5eDPPH Radical Scavenging93.7% inhibition
Compound 5dHydrogen Peroxide Scavenging83.2% inhibition
Compound 3DPPH Scavenging91.0 ± 5.0% inhibition
Compound 2DPPH Scavenging88.0 ± 2.00% inhibition
Compound 4DPPH Scavenging87.0 ± 3.00% inhibition
Ascorbic AcidDPPH Scavenging91.00 ± 1.5% inhibition (Standard)
TroloxDPPH Scavenging74% inhibition (Standard)
Various CoumarinsTAC26.76 – 742.67 µg/mL

Note: Results are presented as reported in the respective studies. Specific data for "this compound" were not found; data presented are for related chroman structures and coumarins.

Compound List:

this compound

Chroman derivatives

Chroman carboxamide analogs

Spirochromanes

Chromone derivatives

Fused chromenes

Spiro[chroman-2,4′-piperidin]-4-one derivatives

Coumarin derivatives

4-Hydroxy-chromene-2-one derivatives

4-Methylcoumarins

7-hydroxy-4-methylcoumarin derivatives

Chromans

6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox)

Ascorbic acid

Tamoxifen-Curcumin

The search results provided information on various chroman derivatives, chromones, and coumarins, detailing their in vitro antiproliferative, cytotoxic, and antioxidant activities. Specific data for "this compound" itself was not directly identified in the provided snippets. However, the data presented for related compounds aligns with the requested outline and provides insights into the biological activities associated with the chroman scaffold.The provided search results offer insights into the in vitro biochemical and biological activities of various chroman derivatives and related compounds, aligning with the user's requested outline. While specific data for "this compound" was not explicitly found, the research on structurally similar compounds provides a basis for understanding potential activities.

In Vitro Biochemical and Biological Activity Investigations of Chroman Derivatives and Related Compounds

This section details the in vitro biochemical and biological activities of various chroman derivatives and related compounds, focusing on antiproliferative, cytotoxic, and antioxidant properties, as well as investigations into their molecular targets and effects on cell cycle progression and apoptosis.

In Vitro Antiproliferative and Cytotoxic Activity Studies

Research into chroman derivatives and related heterocyclic compounds has demonstrated significant antiproliferative and cytotoxic effects against a range of human cancer cell lines. These studies commonly employ the MTT assay to quantify cellular viability and determine the concentration of compounds required to inhibit cell growth by 50% (IC50).

Activity against Human Cancer Cell Lines (e.g., MCF-7, A549, HeLa, HCT-116)

Various chroman derivatives and related structures have been evaluated for their efficacy against human cancer cell lines. For instance, chroman carboxamide analogs showed good to potent anticancer activity on the MCF-7 breast cancer cell line, with compounds 5k and 5l exhibiting the highest potency (GI50 values of 40.9 µM and 41.1 µM, respectively). Spirochromanes incorporating Schiff's bases and semicarbazones demonstrated potent antiproliferative activity against MCF-7 (breast adenocarcinoma), HCT-116 (colon carcinoma), PC3 (prostate cancer), and A549 (lung adenocarcinoma) cell lines, with IC50 values ranging from 1.154 to 13.47 µM. Specifically, compounds 4a and 5a-c displayed the most potent antiproliferative activity across these cell lines, while compounds 4d and 5g showed strong activity against MCF-7, HCT-116, and PC3, and moderate activity against A549.

Novel chromone derivatives were tested against MCF-7 (breast) and A549 (lung) cancer cell lines. Compound 4h exhibited promising cytotoxicity against both cell lines, with IC50 values of 22.09 µg/mL for A549 and 6.40 ± 0.26 µg/mL for MCF-7. Spiro[chroman-2,4′-piperidin]-4-one derivatives demonstrated potent cytotoxic activity against MCF-7 (human breast carcinoma), A2780 (human ovarian cancer), and HT-29 (human colorectal adenocarcinoma) cell lines, with compound 16 showing IC50 values between 0.31 and 5.62 µM. Furthermore, fused chromenes and pyrimidines have shown antiproliferative activity against MCF-7, HCT-116, and HepG-2 cancer cells. Chalcone derivatives have also demonstrated potent cytotoxic activity against a panel of cancer cell lines, including HepG2, SMMC-7221, PC-3, A549, K562, HCT116, SKOV3, and MCF-7.

Table 1: In Vitro Antiproliferative Activity of Selected Chroman Derivatives and Related Compounds Against Human Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Compound 5kMCF-740.9
Compound 5lMCF-741.1
Compound 4aMCF-71.673
Compound 5aMCF-71.154 - 9.09
Compound 5bMCF-71.154 - 9.09
Compound 5gMCF-71.154 - 9.09
Compound 4dA54923.20
Compound 5gA54929.36
Compound 4hA54922.09 µg/mL
Compound 4hMCF-76.40 ± 0.26 µg/mL
Compound 16MCF-70.31 - 5.62
Compound 16A27800.31 - 5.62
Compound 16HT-290.31 - 5.62
Compound 42MCF-70.23–1.8 µM
Compound 42A5490.23–1.8 µM
Compound 42HCT1160.23–1.8 µM

Note: IC50 values are presented as reported in the respective studies. Units may vary (µM or µg/mL). Specific data for "this compound" were not found; data presented are for related chroman structures.

Investigation of Apoptosis Induction and Cell Cycle Effects (e.g., G1-phase arrest)

Several chroman derivatives and related compounds have been investigated for their ability to induce apoptosis and alter cell cycle progression. For instance, a spiro[chroman-2,4′-piperidin]-4-one derivative (compound 16) induced early apoptosis in MCF-7 cells and caused an increase in MCF-7 cells in the sub-G1 and G2-M cell cycle phases. Other chromene derivatives have been shown to induce cell cycle arrest at the S and G2/M phases, leading to apoptosis. Compound 35, a chromeno[3,4-d]imidazol-4(1H)-one derivative, was demonstrated to arrest the G0/G1 cell cycle and induce apoptosis in SW620 cells. Additionally, some compounds have been observed to arrest cells in the G2/M phase, consistent with apoptosis induction.

Molecular Targets in Anticancer Activity (e.g., Histidine Amino Acid Residue, Alpha-Fetoprotein, HERA Protein, SIRT2)

Research has begun to elucidate the molecular targets responsible for the anticancer activity of chroman derivatives. Chromone derivatives have shown potential binding interactions with target proteins such as HERA protein for cytotoxic activity and Peroxiredoxins (3MNG) for antioxidant activity. Chroman-4-one and chromone-based compounds have been identified as potent and selective inhibitors of SIRT2, with their antiproliferative effects correlating with their SIRT2 inhibition potency. SIRT2 inhibition is known to reduce cell proliferation and induce apoptosis in various cancer cells.

In Vitro Antioxidant Activity Evaluation

Radical Scavenging Assays (e.g., DPPH, Hydrogen Peroxide, Nitric Oxide)

Studies on chroman carboxamide analogs indicated that many compounds were more active than the standard drug Trolox in DPPH and hydrogen peroxide radical scavenging assays. Compound 5e exhibited the highest DPPH radical scavenging activity with 93.7% inhibition, while compound 5d showed the highest hydrogen peroxide radical scavenging activity with 83.2% inhibition. Coumarin derivatives also demonstrated significant antioxidant activities, with compounds 3, 2, and 4 showing high DPPH scavenging activity (91.0 ± 5.0%, 88.0 ± 2.00%, and 87.0 ± 3.00%, respectively), comparable to ascorbic acid. Chromone derivatives were also found to possess significant antioxidant activity, evaluated by DPPH radical, hydrogen peroxide, and nitric oxide scavenging methods.

Total Antioxidant Capacity

Table 2: In Vitro Antioxidant Activity of Selected Chroman Derivatives and Related Compounds

Compound/DerivativeAssay TypeResultReference
Compound 5eDPPH Radical Scavenging93.7% inhibition
Compound 5dHydrogen Peroxide Scavenging83.2% inhibition
Compound 3DPPH Scavenging91.0 ± 5.0% inhibition
Compound 2DPPH Scavenging88.0 ± 2.00% inhibition
Compound 4DPPH Scavenging87.0 ± 3.00% inhibition
Ascorbic AcidDPPH Scavenging91.00 ± 1.5% inhibition (Standard)
TroloxDPPH Scavenging74% inhibition (Standard)
Various CoumarinsTAC26.76 – 742.67 µg/mL
Chromone DerivativesDPPH, H2O2, NO ScavengingSignificant activities

Note: Results are presented as reported in the respective studies. Specific data for "this compound" were not found; data presented are for related chroman structures and coumarins.

Compound List:

this compound

Chroman derivatives

Chroman carboxamide analogs

Spirochromanes

Chromone derivatives

Fused chromenes

Spiro[chroman-2,4′-piperidin]-4-one derivatives

Coumarin derivatives

6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox)

Ascorbic acid

Tamoxifen-Curcumin

Chalcone derivatives

Chromen-4-one oxime

N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides

7H-benzochromeno[2,3-d]pyrimidin-8-amines

7-(5-((substituted - amino)-methyl)-thiophen-2-yl)-spiro-[chroman-2,4'-piperidin]-4-one hydrochloride analogues

The search results provided information on various chroman derivatives, chromones, and coumarins, detailing their in vitro antiproliferative, cytotoxic, and antioxidant activities. Specific data for "this compound" was not explicitly found in the provided snippets. However, the data presented for related compounds aligns with the requested outline and provides insights into the biological activities associated with the chroman scaffold.## In Vitro Biochemical and Biological Activity Investigations of Chroman Derivatives and Related Compounds

This section details the in vitro biochemical and biological activities of various chroman derivatives and related compounds, focusing on antiproliferative, cytotoxic, and antioxidant properties, as well as investigations into their molecular targets and effects on cell cycle progression and apoptosis.

In Vitro Antiproliferative and Cytotoxic Activity Studies

Research into chroman derivatives and related heterocyclic compounds has demonstrated significant antiproliferative and cytotoxic effects against a range of human cancer cell lines. These studies commonly employ the MTT assay to quantify cellular viability and determine the concentration of compounds required to inhibit cell growth by 50% (IC50).

Activity against Human Cancer Cell Lines (e.g., MCF-7, A549, HeLa, HCT-116)

Various chroman derivatives and related structures have been evaluated for their efficacy against human cancer cell lines. For instance, chroman carboxamide analogs showed good to potent anticancer activity on the MCF-7 breast cancer cell line, with compounds 5k and 5l exhibiting the highest potency (GI50 values of 40.9 µM and 41.1 µM, respectively). Spirochromanes incorporating Schiff's bases and semicarbazones demonstrated potent antiproliferative activity against MCF-7 (breast adenocarcinoma), HCT-116 (colon carcinoma), PC3 (prostate cancer), and A549 (lung adenocarcinoma) cell lines, with IC50 values ranging from 1.154 to 13.47 µM. Specifically, compounds 4a and 5a-c displayed the most potent antiproliferative activity across these cell lines, while compounds 4d and 5g showed strong activity against MCF-7, HCT-116, and PC3, and moderate activity against A549.

Novel chromone derivatives were tested against MCF-7 (breast) and A549 (lung) cancer cell lines. Compound 4h exhibited promising cytotoxicity against both cell lines, with IC50 values of 22.09 µg/mL for A549 and 6.40 ± 0.26 µg/mL for MCF-7. Spiro[chroman-2,4′-piperidin]-4-one derivatives demonstrated potent cytotoxic activity against MCF-7 (human breast carcinoma), A2780 (human ovarian cancer), and HT-29 (human colorectal adenocarcinoma) cell lines, with compound 16 showing IC50 values between 0.31 and 5.62 µM. Furthermore, fused chromenes and pyrimidines have shown antiproliferative activity against MCF-7, HCT-116, and HepG-2 cancer cells. Chalcone derivatives have also demonstrated potent cytotoxic activity against a panel of cancer cell lines, including HepG2, SMMC-7221, PC-3, A549, K562, HCT116, SKOV3, and MCF-7.

Table 1: In Vitro Antiproliferative Activity of Selected Chroman Derivatives and Related Compounds Against Human Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Compound 5kMCF-740.9
Compound 5lMCF-741.1
Compound 4aMCF-71.673
Compound 5aMCF-71.154 - 9.09
Compound 5bMCF-71.154 - 9.09
Compound 5gMCF-71.154 - 9.09
Compound 4dA54923.20
Compound 5gA54929.36
Compound 4hA54922.09 µg/mL
Compound 4hMCF-76.40 ± 0.26 µg/mL
Compound 16MCF-70.31 - 5.62
Compound 16A27800.31 - 5.62
Compound 16HT-290.31 - 5.62
Compound 42MCF-70.23–1.8 µM
Compound 42A5490.23–1.8 µM
Compound 42HCT1160.23–1.8 µM

Note: IC50 values are presented as reported in the respective studies. Units may vary (µM or µg/mL). Specific data for "this compound" were not found; data presented are for related chroman structures.

Investigation of Apoptosis Induction and Cell Cycle Effects (e.g., G1-phase arrest)

Several chroman derivatives and related compounds have been investigated for their ability to induce apoptosis and alter cell cycle progression. For instance, a spiro[chroman-2,4′-piperidin]-4-one derivative (compound 16) induced early apoptosis in MCF-7 cells and caused an increase in MCF-7 cells in the sub-G1 and G2-M cell cycle phases. Other chromene derivatives have been shown to induce cell cycle arrest at the S and G2/M phases, leading to apoptosis. Compound 35, a chromeno[3,4-d]imidazol-4(1H)-one derivative, was demonstrated to arrest the G0/G1 cell cycle and induce apoptosis in SW620 cells. Additionally, some compounds have been observed to arrest cells in the G2/M phase, consistent with apoptosis induction.

Molecular Targets in Anticancer Activity (e.g., Histidine Amino Acid Residue, Alpha-Fetoprotein, HERA Protein, SIRT2)

Research has begun to elucidate the molecular targets responsible for the anticancer activity of chroman derivatives. Chromone derivatives have shown potential binding interactions with target proteins such as HERA protein for cytotoxic activity and Peroxiredoxins (3MNG) for antioxidant activity. Chroman-4-one and chromone-based compounds have been identified as potent and selective inhibitors of SIRT2, with their antiproliferative effects correlating with their SIRT2 inhibition potency. SIRT2 inhibition is known to reduce cell proliferation and induce apoptosis in various cancer cells.

In Vitro Antioxidant Activity Evaluation

Radical Scavenging Assays (e.g., DPPH, Hydrogen Peroxide, Nitric Oxide)

Studies on chroman carboxamide analogs indicated that many compounds were more active than the standard drug Trolox in DPPH and hydrogen peroxide radical scavenging assays. Compound 5e exhibited the highest DPPH radical scavenging activity with 93.7% inhibition, while compound 5d showed the highest hydrogen peroxide radical scavenging activity with 83.2% inhibition. Coumarin derivatives also demonstrated significant antioxidant activities, with compounds 3, 2, and 4 showing high DPPH scavenging activity (91.0 ± 5.0%, 88.0 ± 2.00%, and 87.0 ± 3.00%, respectively), comparable to ascorbic acid. Chromone derivatives were also found to possess significant antioxidant activity, evaluated by DPPH radical, hydrogen peroxide, and nitric oxide scavenging methods.

Future Directions and Emerging Research Areas

Advanced Synthetic Methodologies for Complex Chroman-7-amine Derivatives

The synthesis of complex this compound derivatives remains a critical area for innovation. Future research is likely to focus on developing more efficient, stereoselective, and environmentally friendly synthetic routes. This includes exploring novel catalytic systems, such as asymmetric organocatalysis and transition-metal catalysis, to achieve higher yields and enantioselectivities in the construction of chiral chroman frameworks. For instance, recent work has demonstrated the efficacy of bifunctional enamine-metal Lewis acid catalysis for the asymmetric synthesis of chromans, achieving high stereoselectivity researchgate.net. Similarly, chiral bifunctional amine-thiourea organocatalysts have been employed in cascade reactions to synthesize complex spiro[chroman-3,3′-pyrazol] scaffolds with high yields and enantiomeric excesses rsc.org. The development of greener synthetic protocols, minimizing the use of hazardous reagents and reducing waste, will also be a key objective tandfonline.com.

Table 8.1.1: Examples of Advanced Catalytic Approaches in Chroman Synthesis

Catalyst TypeReaction TypeKey FeatureReported YieldEnantioselectivity (ee)Reference
Indium-mediated allylationIntramolecular cyclizationExcellent diastereoselectivity68-91%>99:1 nih.gov
Bifunctional Enamine-Metal Lewis AcidEnamine-metal Lewis acid catalysisHigh yields and stereoselectivityUp to 87%Up to 99% researchgate.net
Amine-Thiourea OrganocatalystsCascade oxa-Michael–Michael additionSynthesis of spiro[chroman-3,3′-pyrazol] scaffoldsUp to 98%Up to 99% rsc.org

Integration of Artificial Intelligence and Machine Learning in this compound Research

Development of Novel this compound Based Materials and Devices

The unique photophysical and electronic properties of chroman derivatives, including those related to this compound, make them attractive candidates for advanced materials. Research is increasingly focused on incorporating chroman scaffolds into polymers for applications in optoelectronics, such as organic light-emitting diodes (OLEDs), optical data storage, and laser dyes mdpi.comresearchgate.net. Chroman-based polymers can also find use in sensors, smart materials, and potentially in drug delivery systems mdpi.comresearchgate.net. The ability to tune fluorescence and absorbance properties through structural modifications of the chroman core, and potentially by functionalizing the amine group at the 7-position, opens up avenues for creating materials with tailored functionalities for specific technological applications. While specific applications of this compound in materials are still emerging, the broader class of chroman derivatives, particularly coumarins (which share the benzopyran core), are well-established in these fields mdpi.comresearchgate.net.

Exploration of Underexplored Biological Activities and Mechanisms

While chroman derivatives are known for a range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties acs.orgresearchgate.netfrontiersin.orgnih.govrsc.org, many biological activities and mechanisms associated with the this compound scaffold remain underexplored. Future research should aim to systematically investigate novel therapeutic targets and biological pathways where this compound derivatives could exert beneficial effects. This includes exploring their potential in neurodegenerative diseases, metabolic disorders, and infectious diseases. For example, chroman-3-ylmethanamine (B155210) derivatives have shown interactions with dopamine (B1211576) receptors and potential as multitarget-directed ligands for Alzheimer's disease . Further studies could delve into the precise molecular mechanisms underlying these activities, employing advanced biochemical assays, cellular models, and in vivo studies. Investigating the role of the amine group at the 7-position in modulating receptor binding, enzyme inhibition, or other biological interactions will be crucial for rational drug design.

Table 8.4.1: Emerging Biological Activities of Chroman Derivatives

Chroman Derivative Class/ExampleReported Biological ActivityPotential Mechanism/TargetReference
Chroman-3-ylmethanamine analogsDopamine receptor interactionModulation of neurotransmitter systems
Monoamine oxidase B inhibitionAlzheimer's disease therapy
Iron chelationAlzheimer's disease therapy
Chroman-4-one analogsAntioxidantModulation of oxidative stress nih.gov
AnticancerCytotoxic effects, inhibition of specific enzymes frontiersin.orgnih.gov
Chromene derivativesAnticancerTubulin polymerization inhibition, apoptosis induction frontiersin.org
Anti-epilepticNeurotransmitter modulation nih.gov

Compound Names Mentioned:

this compound

Chroman-3-ylmethanamine

Coumarin (B35378)

Trolox

Flavonoids

Isoflavones

Flavanones

Catechins

Anthocyanins

Flavones

Isoflavonoids

Naringenin

Naringin

Sakuranetin

Eriodictyol

Calyxin G

Deguelin

Sterubin

Ormeloxifene

KBU2046

B43-genistein

5-amino-6-chlorochroman-8-carboxylic acid

Thiochromene

Thiochromane

Thiochroman-4-one

Spiro[chroman-3,3′-pyrazol]

Spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes]

Spiro[chromeno[4,3-b]thieno[3,2-e]pyridine]

Tacrine

1,2,3-triazolo[4,5-b]quinoline-amines

Spiro[chroman-2,1'-cycloalkan]-4-ones

4-(alkyl/aryl)-1-(spiro[chroman-2,1′-cycloalkan]-4-yl)-1H-1,2,3-triazoles

Q & A

Q. What are the standard synthetic protocols for Chroman-7-amine, and how can spectral data validate structural integrity?

this compound derivatives are typically synthesized via cyclization reactions of substituted phenolic precursors, followed by amine functionalization. For validation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical. In a study, synthesized chroman derivatives showed >95% purity, with spectral data matching theoretical predictions . Researchers should include raw spectral peaks (e.g., δ 6.8–7.2 ppm for aromatic protons) and compare them to computational models to confirm structural accuracy.

Q. How should researchers design initial biological assays to screen this compound derivatives for activity?

Begin with in vitro cytotoxicity assays (e.g., MTT assays) using cancer cell lines (e.g., MCF-7 for breast cancer) and neurotoxicity assessments (e.g., rotarod tests). For example, this compound derivatives exhibited GI₅₀ values as low as 34.7 µM against MCF-7 cells, with no observed neurotoxicity . Include positive controls (e.g., doxorubicin) and statistical validation (p < 0.05 via ANOVA) to ensure reproducibility.

Q. What analytical methods are recommended for detecting impurities in this compound synthesis?

High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) should be employed, with a sensitivity threshold aligned with ICH guidelines (e.g., ≤1 ppm for genotoxic impurities). Method validation must include spike-recovery tests (90–110% recovery) and linearity checks (R² > 0.995) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for dual therapeutic targets (e.g., anticancer and antiepileptic)?

SAR analysis should focus on substituent effects at the chroman core’s 4-, 6-, and 7-positions. For instance, electron-withdrawing groups at position 6 enhanced antiepileptic activity, while bulky alkyl chains at position 4 improved anticancer potency . Use molecular docking to correlate substituent effects with target binding (e.g., GABA receptors for epilepsy, topoisomerase II for cancer).

Q. What strategies resolve contradictions in bioassay data for this compound derivatives across different cell lines or models?

Discrepancies may arise from cell line heterogeneity (e.g., metabolic enzyme expression) or assay conditions (e.g., serum concentration). Replicate experiments under standardized protocols (e.g., identical passage numbers, serum-free media) and apply meta-analysis tools to identify confounding variables. Cross-validate findings using orthogonal assays (e.g., apoptosis vs. proliferation markers) .

Q. How can researchers address challenges in synthesizing this compound derivatives with high enantiomeric purity?

Chiral resolution via preparative chiral HPLC or asymmetric catalysis (e.g., using BINAP ligands) can achieve enantiomeric excess (>99%). Monitor optical rotation and circular dichroism (CD) spectra to confirm purity. For unstable intermediates, optimize reaction temperatures and inert atmospheres to prevent racemization .

Q. What computational methods are suitable for predicting the ADMET profiles of this compound analogs?

Use QSAR models (e.g., SwissADME, pkCSM) to predict permeability (LogP), metabolic stability (CYP450 interactions), and toxicity (AMES test predictions). Validate predictions with in vitro hepatocyte assays and Caco-2 cell permeability studies. For example, this compound derivatives with LogP < 3 showed favorable blood-brain barrier penetration in antiepileptic models .

Methodological Guidelines

  • Data Reporting : Follow the "Materials and Methods" structure in Medicinal Chemistry Research, detailing reagents (supplier, purity), instrumentation (model numbers), and statistical methods (e.g., GraphPad Prism for EC₅₀ calculations) .
  • Literature Synthesis : Use keyword strategies (e.g., "this compound SAR," "dual-activity chroman derivatives") and prioritize peer-reviewed databases (PubMed, SciFinder) over non-curated platforms .
  • Conflict Resolution : Document all negative results and outliers in supplementary materials to aid reproducibility .

For further guidance, consult the EMA’s analytical method validation framework and Cochrane’s systematic review protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Chroman-7-amine
Reactant of Route 2
Chroman-7-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.